3-((Benzyl(ethyl)amino)methyl)aniline
Overview
Description
3-((Benzyl(ethyl)amino)methyl)aniline is a useful research compound. Its molecular formula is C16H20N2 and its molecular weight is 240.34 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
They can act as substrates, inhibitors, or modulators of these proteins .
Mode of Action
Without specific information, it’s difficult to say exactly how “3-((Benzyl(ethyl)amino)methyl)aniline” interacts with its targets. Anilines are known to undergo various chemical reactions, including methylation . The benzyl group can also participate in various reactions, including nucleophilic substitution .
Biochemical Pathways
Anilines and benzyl compounds can be involved in a variety of biochemical pathways, depending on their specific targets and mode of action .
Pharmacokinetics
Anilines and benzyl compounds can be absorbed through various routes, distributed throughout the body, metabolized by various enzymes, and excreted in urine or feces .
Result of Action
Depending on its targets and mode of action, it could potentially affect a variety of cellular processes .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .
Properties
IUPAC Name |
3-[[benzyl(ethyl)amino]methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-2-18(12-14-7-4-3-5-8-14)13-15-9-6-10-16(17)11-15/h3-11H,2,12-13,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEQWPDLSGPVPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.